(2S)-hept-6-yn-2-ol
Description
(2S)-Hept-6-yn-2-ol is a chiral secondary alcohol characterized by a seven-carbon chain with a terminal alkyne group at position 6 and a hydroxyl group at position 2 in the (S)-configuration.
Properties
IUPAC Name |
(2S)-hept-6-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method to synthesize (2S)-hept-6-yn-2-ol involves the addition of an alkyne to an aldehyde or ketone. This reaction typically uses a catalyst such as a base (e.g., sodium amide) to facilitate the addition.
Reduction of Alkynes: Another method involves the reduction of hept-6-yne-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-hept-6-yn-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Hept-6-yne-2-one, hept-6-yne-2-al
Reduction: Heptane
Substitution: Hept-6-yn-2-yl chloride, hept-6-yn-2-yl bromide
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-hept-6-yn-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the mechanisms of enzyme action and substrate specificity.
Medicine:
Drug Development: this compound serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-hept-6-yn-2-ol exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing a chemical transformation. The molecular targets and pathways involved vary based on the enzyme or receptor being studied.
Comparison with Similar Compounds
Structural Isomers: (S)-Hept-3-yn-2-ol vs. (S)-Hept-6-yn-2-ol
Both compounds are chiral secondary alcohols with a seven-carbon chain and a triple bond. However, the position of the alkyne group significantly impacts their reactivity and applications.
The terminal alkyne in (S)-hept-6-yn-2-ol enables click chemistry (e.g., azide-alkyne cycloaddition), whereas the internal alkyne in (S)-hept-3-yn-2-ol is more suited for Sonogashira couplings .
Derivatives: (S)-Hept-6-yn-2-yl Benzoate
The hydroxyl group in (S)-hept-6-yn-2-ol can be esterified with benzoyl chloride in the presence of NEt₃ and DMAP, yielding (S)-hept-6-yn-2-yl benzoate. This derivative enhances stability and modifies polarity for chromatographic separation .
Structural Analogs: 6-Methyl-6-hepten-4-yn-2-ol
Reported by NIST, 6-methyl-6-hepten-4-yn-2-ol shares a similar carbon skeleton but features a conjugated enyne system (C4–C5 triple bond and C6–C7 double bond) and a methyl branch at C5.
Biological Activity
(2S)-hept-6-yn-2-ol, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on a review of current literature.
Chemical Structure and Properties
This compound is characterized by an alkyne functional group and a secondary alcohol. The stereochemistry at the second carbon atom (S configuration) is crucial for its biological activity. Its structure can be represented as follows:
Synthesis of this compound
Recent studies have reported efficient synthetic routes to produce this compound. A notable method involves a multi-step process that includes palladium-catalyzed reactions and rearrangements to yield this compound with high purity and yield .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Inhibition of Enzymatic Activity
This compound has been shown to act as an inhibitor of certain enzymes, particularly nicotinamide N-methyltransferase (NNMT). The inhibition mechanism involves binding to the enzyme's active site, which could lead to therapeutic applications in metabolic disorders .
Case Studies
-
Antibacterial Efficacy :
- In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Enzyme Inhibition :
- A study involving NNMT inhibition reported that this compound had a Ki value of 500 pM, demonstrating high affinity and selectivity for the enzyme. This suggests its potential for therapeutic use in conditions related to altered methylation processes.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves interaction with specific protein targets, leading to altered metabolic pathways.
- Potential Therapeutic Applications : Given its antimicrobial and enzymatic inhibition properties, there is potential for development in pharmaceuticals targeting infections and metabolic diseases.
- Safety and Toxicology : Preliminary toxicological assessments suggest that this compound has a favorable safety profile, although further studies are required to fully understand its toxicity and side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
